molecular formula C15H22N2O2S B2934336 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide CAS No. 1005090-06-1

4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2934336
CAS No.: 1005090-06-1
M. Wt: 294.41
InChI Key: ZGICLUUQRQJGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a bicyclo[2.2.1]heptane (norbornane) moiety linked via an ethyl group to the sulfonamide nitrogen. This compound’s rigid bicyclic framework may enhance metabolic stability and influence receptor binding, as seen in other norbornane-containing pharmaceuticals .

Properties

IUPAC Name

4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-10(15-9-11-2-3-12(15)8-11)17-20(18,19)14-6-4-13(16)5-7-14/h4-7,10-12,15,17H,2-3,8-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICLUUQRQJGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103718
Record name 4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1005090-06-1
Record name 4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with norbornene derivatives and introduce the sulfonamide group through a series of reactions involving intermediates such as chlorosulfonic acid and ammonia.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Available Data Limitations

The search results provided do not contain specific experimental or theoretical studies on the chemical reactions of the compound . Sources , , and focus on regulatory listings, unrelated bicycloheptane derivatives, or structurally distinct sulfonamide compounds. For example:

  • Source lists cosmetic ingredients and does not address chemical reactivity.

  • Source discusses bicyclo[2.2.1]hept-7-ylamine derivatives but lacks details specific to sulfonamide reactions.

  • Source describes a triazole-containing sulfonamide with a bicyclo structure but does not explore its reactivity.

No tables or experimental reaction data were identified in these sources.

General Reactivity of Sulfonamides

While direct data is unavailable, sulfonamides typically exhibit reactivity patterns involving:

Functional Group Reaction Type Example Reactions
Amino Group (-NH₂) Acylation, alkylationFormation of amides or Schiff bases
Sulfonamide (-SO₂NH) Hydrolysis, nucleophilic substitutionCleavage under acidic/basic conditions
Bicyclo[2.2.1]heptane Ring-opening or functionalizationDiels-Alder or hydrogenation reactions

These reactions are inferred from analogous compounds but lack experimental validation for this specific molecule.

Research Gaps and Recommendations

To address the lack of data, further studies should prioritize:

  • Synthetic Pathways : Investigating multi-step syntheses involving sulfonation and bicycloheptane functionalization.

  • Kinetic Studies : Measuring reaction rates for hydrolysis or substitutions under varying conditions.

  • Computational Modeling : Predicting reactivity using DFT or molecular dynamics simulations.

Scientific Research Applications

4-Amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide is a sulfonamide compound with an amino group and a bicyclic structure, having the molecular formula C15H22N2O2S and a molecular weight of approximately 294.41 g/mol. It is considered a lead compound for developing new antibacterial agents and has potential applications in medicinal chemistry for pharmaceuticals targeting various biological pathways.

Potential Applications

  • Antibacterial Agent Development Sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
  • Anti-Inflammatory Effects This compound exhibits promising biological activities, particularly in the context of anti-inflammatory effects.
  • Treatment of Respiratory Conditions Compounds with similar structures have been explored for treating conditions like chronic obstructive pulmonary disease and asthma, suggesting potential therapeutic applications.

Chemical Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the amino and sulfonamide functional groups. These reactions can form derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

  • Acylation Reactions The amino group can participate in acylation reactions.
  • Sulfonamide Reactions The sulfonamide moiety may engage in reactions typical of sulfonamides, such as diazotization or coupling with various electrophiles.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, such as enzymes involved in folate metabolism. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic profile. Additionally, interactions with other drugs may be assessed to evaluate potential synergistic effects or adverse interactions. X-ray fluorescence (XRF) spectrometry can detect binding events and measure binding selectivities between chemicals and receptors .

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
SulfamethoxazoleSulfonamide antibioticWidely used for bacterial infections
Benzene sulfonamideSimple aromatic sulfonamideBasic structure without bicyclic components
N-(4-Aminobenzene)sulfonamideAminobenzenesulfonamideSimilar antibacterial properties
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-chlorobenzene-1-sulfonamideContains a chlorine atom

Mechanism of Action

The mechanism by which 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The amino group at the para position distinguishes the target compound from analogs with alternative substituents. For example:

  • 4-(bicyclo[2.2.1]heptan-2-ylamino)-N-ethyl-3-nitrobenzenesulfonamide (28): Incorporates a nitro group at the meta position, which increases electron-withdrawing effects and may alter reactivity or binding affinity. This compound was synthesized in 70% yield via nucleophilic substitution .
Table 1: Aromatic Ring Substituent Comparison
Compound Name Substituent Position/Type Yield Key Properties Reference
Target Compound 4-amino N/A Hydrogen-bonding capability -
4-(bicyclo[2.2.1]heptan-2-ylamino)-N-ethyl-3-nitrobenzenesulfonamide 3-nitro 70% Electron-withdrawing, polar
2-amino-4-fluoro analog 4-fluoro N/A Lipophilicity enhancement

Modifications on the Sulfonamide Nitrogen

The N-(1-bicyclo[2.2.1]heptan-2-ylethyl) group contrasts with simpler alkyl or hydroxyalkyl chains in other sulfonamides:

  • N-(tert-butyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (9) : Uses a tert-butyl group for steric bulk, which may hinder enzymatic degradation .
Table 2: Sulfonamide Nitrogen Substituent Comparison
Compound Name Nitrogen Substituent Key Impact Reference
Target Compound Bicycloheptan-2-yl ethyl Rigidity, metabolic stability -
4-amino-N-(2-hydroxyethyl)-N-methyl analog Hydroxyethyl-methyl Enhanced solubility
N-tert-butyl analog tert-Butyl Steric protection

Bicyclo[2.2.1]heptane Modifications in Related Scaffolds

The bicycloheptane moiety is a critical bioisostere in medicinal chemistry. For example:

  • N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide: A benzamide derivative with a norbornane group synthesized via iridium-catalyzed C–H activation (88–93% yields). The rigid structure likely enhances binding to hydrophobic pockets .
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-carbamothioylbenzamide : Replaces sulfonamide with a carbamothioyl group, introducing sulfur-based hydrogen bonding and redox activity .
Table 3: Bicycloheptane-Containing Analogues
Compound Name Core Structure Functional Group Yield Application Insight Reference
Target Compound Sulfonamide Amino N/A Potential CNS activity -
4-fluorobenzamide derivative Benzamide Fluoro 88% Hydrophobic interactions
Carbamothioylbenzamide Benzamide Carbamothioyl N/A Thiol-mediated binding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Utilize iridium-catalyzed C–H activation, as demonstrated for analogous bicyclo[2.2.1]heptane derivatives. For example, coupling 4-aminobenzenesulfonamide with a functionalized norbornene derivative under inert atmosphere (e.g., argon) at 80–100°C in a polar aprotic solvent (e.g., DMF) can yield the target compound. Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 ratio of sulfonamide to bicyclic reagent) to improve yields .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine NMR (¹H and ¹³C) for structural confirmation, focusing on the bicyclo[2.2.1]heptane protons (δ 1.2–2.8 ppm) and sulfonamide NH₂ signals (δ 6.5–7.5 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion verification. Purity should be assessed via HPLC with a C18 column (60% acetonitrile/40% aqueous buffer, 0.5 mL/min flow rate) .

Q. What are the key storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-protected containers under inert gas (e.g., nitrogen) at –20°C. Avoid exposure to moisture or acidic/basic conditions, as sulfonamide groups are prone to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the bicyclo[2.2.1]heptane moiety in biological activity?

  • Methodology : Synthesize analogs with modified bicyclic systems (e.g., bicyclo[2.2.2]octane or decalin derivatives) and compare their binding affinities to target proteins (e.g., enzymes or receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate steric and electronic effects of the bicyclic group with activity trends .

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral bicyclo[2.2.1]heptane center?

  • Methodology : Employ chiral HPLC with a Daicel OD-RH column (5 µm, 4.6 × 150 mm) and a mobile phase of 60% acetonitrile/40% 0.1 M aqueous KPF₆. Monitor enantiomeric excess (ee) at 268 nm. For preparative separation, use simulated moving bed (SMB) chromatography to isolate >97% ee fractions .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or inhibitory processes?

  • Methodology : Conduct kinetic isotope effect (KIE) experiments or density functional theory (DFT) calculations to probe reaction mechanisms (e.g., hydrogen bonding between the sulfonamide group and catalytic residues). Use stopped-flow spectroscopy to monitor intermediate formation in enzymatic assays .

Q. What experimental approaches address contradictions in biological activity data across studies?

  • Methodology : Standardize assay conditions (e.g., cell line viability assays using identical passage numbers and serum concentrations). Perform meta-analyses of dose-response curves (EC₅₀/IC₅₀ values) and validate target engagement via CRISPR knockouts or competitive binding assays .

Q. How can computational modeling predict the compound’s interaction with membrane-bound targets?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with lipid bilayers or transmembrane proteins. Prioritize force fields (e.g., CHARMM36) that accurately represent sulfonamide hydration .

Methodological Considerations

  • Data Contradictions : If synthetic yields vary (e.g., 88% vs. 70%), assess catalyst purity, solvent dryness, or side reactions via LC-MS/MS .
  • Cross-Disciplinary Integration : Combine synthetic chemistry with metabolomics (e.g., UPLC-QTOF-MS) to track compound metabolism in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.